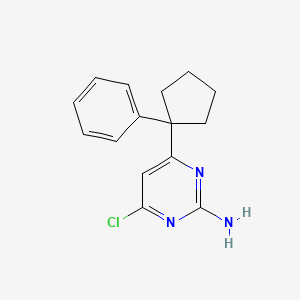
2-Chloro-3,6-diethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,6-diethylquinoline is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-Chloro-3,6-diethylquinoline typically involves the chlorination of 3,6-diethylquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 3,6-diethylquinoline
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
Analyse Chemischer Reaktionen
2-Chloro-3,6-diethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides. For example, reacting with an amine under basic conditions can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,6-diethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It serves as a precursor in the manufacture of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-Chloro-3,6-diethylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3,6-diethylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the ethyl groups, making it less hydrophobic and potentially less active in certain biological assays.
3,6-Diethylquinoline: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
2-Chloro-3-methylquinoline: Has a methyl group instead of ethyl groups, which can affect its steric and electronic properties.
Eigenschaften
CAS-Nummer |
1031928-03-6 |
|---|---|
Molekularformel |
C13H14ClN |
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
2-chloro-3,6-diethylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(14)15-12/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BHHPKCLHNBANBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


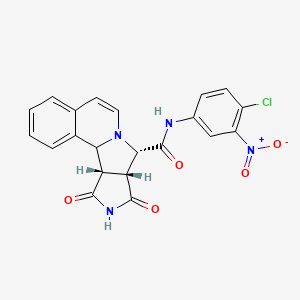
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)
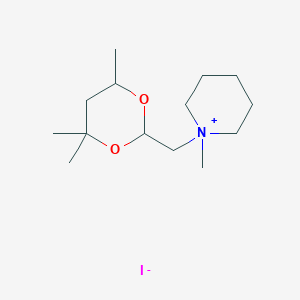

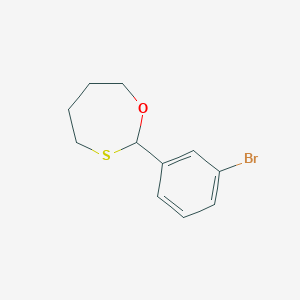
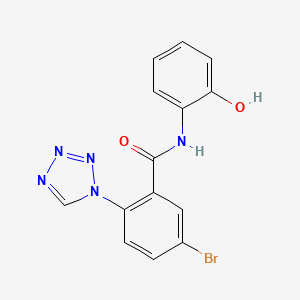
![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)

